molecular formula C12H14NNaO5S3 B12388092 Sulopenem sodium CAS No. 112294-81-2

Sulopenem sodium

Cat. No.: B12388092
CAS No.: 112294-81-2
M. Wt: 371.4 g/mol
InChI Key: MRHMJKHFABHUKB-LQUSNCHHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulopenem sodium is a synthetic penem antibiotic that belongs to the carbapenem class of β-lactam antibiotics. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective against multidrug-resistant bacteria, including those producing extended-spectrum β-lactamases (ESBLs). It is available in both intravenous and oral formulations, making it versatile for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulopenem sodium involves several key steps, starting from the preparation of the core β-lactam ring. The process typically includes:

    Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the penem side chain: This step involves the addition of a side chain to the β-lactam ring to form the penem structure.

    Sulfonation: The penem compound is then sulfonated to introduce the sulfonamide group, which is crucial for its antibacterial activity.

    Sodium salt formation: Finally, the compound is converted to its sodium salt form to enhance its solubility and stability

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves:

Chemical Reactions Analysis

Types of Reactions

Sulopenem sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Mechanism of Action

Sulopenem sodium possesses a β-lactam ring structure with modifications that enhance its stability against β-lactamase enzymes. The compound's small molecular weight (345 Da) and the presence of a sulfoxide group in its side chain contribute to its activity against gram-negative bacteria, including Enterobacterales . Its mechanism primarily involves inhibition of cell wall synthesis through binding to penicillin-binding proteins and L,D-transpeptidases, leading to bacterial cell lysis .

Complicated Urinary Tract Infections (cUTIs)

This compound has been evaluated in clinical trials for its efficacy in treating cUTIs. A phase 3 study compared sulopenem with ertapenem, revealing that while sulopenem was well-tolerated, it did not demonstrate noninferiority compared to ertapenem for overall clinical and microbiological response rates (67.8% vs. 73.9%) in patients with positive baseline urine cultures . The study highlighted the increasing prevalence of infections caused by ESBL-producing organisms, underscoring the need for effective treatment options.

Uncomplicated Urinary Tract Infections (uUTIs)

In another significant trial, oral sulopenem etzadroxil combined with probenecid was tested against amoxicillin/clavulanate for uUTIs. Results indicated that sulopenem was superior to ciprofloxacin in non-susceptible populations (62.6% vs. 36.0%) but did not achieve noninferiority in susceptible populations . The formulation's ability to achieve high concentrations in urine makes it particularly suitable for treating uUTIs .

Synergistic Effects with Other Antibiotics

Research has shown that sulopenem can exhibit synergistic effects when used in combination with other antibiotics such as cefuroxime. Studies demonstrated that the combination could enhance bactericidal activity against certain strains of bacteria, suggesting potential strategies for optimizing treatment regimens against multidrug-resistant pathogens .

Safety Profile and Pharmacokinetics

This compound has been evaluated for safety in various studies. It received a Qualified Infectious Disease Product designation from the US Food and Drug Administration due to its promising profile against resistant infections . The oral formulation shows an oral bioavailability of approximately 30% to 40%, necessitating coadministration with probenecid to reduce renal clearance and enhance systemic exposure .

Case Studies and Clinical Trials

Several clinical trials have documented the efficacy and safety of this compound:

  • Phase 3 Study on cUTIs : Involving 1392 patients, this trial assessed the effectiveness of sulopenem compared to ertapenem, emphasizing the need for further studies to establish its role in treating resistant infections .
  • REASSURE Trial : This trial demonstrated statistically significant superiority of oral sulopenem over amoxicillin/clavulanate for treating uUTIs, supporting its potential as a frontline therapy for outpatient settings .

Summary Table of Clinical Trials

Study TypePopulationComparatorOutcomeResult
Phase 3 cUTI TrialPatients with cUTIsErtapenemNoninferiorityNot demonstrated
Phase 3 uUTI TrialAdult women with uUTIsAmoxicillin/ClavulanateOverall success at Test of CureStatistically significant superiority
Synergy StudyVarious bacterial strainsCefuroximeBactericidal activityEnhanced with combination

Mechanism of Action

Sulopenem sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. This compound is particularly effective against bacteria that produce β-lactamases, as it is resistant to hydrolysis by many of these enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Meropenem
  • Ertapenem
  • Imipenem
  • Doripenem

Comparison

Sulopenem sodium is unique among carbapenems due to its broad-spectrum activity and resistance to β-lactamase hydrolysis. Compared to meropenem and ertapenem, this compound demonstrates greater activity against certain Gram-positive bacteria such as Enterococcus faecalis and Listeria monocytogenes. It also shows similar activity to carbapenems against Streptococcus species. its activity against Gram-negative aerobes is generally less than that of ertapenem and meropenem but greater than imipenem .

Biological Activity

Sulopenem sodium is a broad-spectrum thiopenem antibiotic under development for the treatment of various infections, particularly those caused by multidrug-resistant (MDR) bacteria. This article explores the biological activity of this compound, focusing on its efficacy against resistant bacterial strains, pharmacokinetics, and clinical trial outcomes.

Overview of this compound

This compound is a synthetic β-lactam antibiotic that exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. Its unique feature is the availability of both intravenous (IV) and oral formulations, allowing for flexible treatment options in various clinical settings. It has shown stability against hydrolytic attack by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, which are significant contributors to antibiotic resistance.

Efficacy Against Enterobacterales

Recent studies have evaluated the in vitro activity of sulopenem against contemporary isolates of Enterobacterales. A significant study involving 1,647 Enterobacterales isolates demonstrated that sulopenem had a minimum inhibitory concentration (MIC) of 0.03 µg/ml for 50% of the isolates (MIC50) and 0.25 µg/ml for 90% (MIC90). Notably, it inhibited 99.2% of the tested isolates at concentrations ≤1 mg/ml .

Bacterial StrainMIC50 (µg/ml)MIC90 (µg/ml)
ESBL-positive E. coli0.030.06
ESBL-positive Klebsiella pneumoniae0.061.00
Overall Enterobacterales0.030.25

These findings indicate that sulopenem maintains significant activity against resistant phenotypes, including those resistant to fluoroquinolones and other common antibiotics .

Activity Against Anaerobic Bacteria

Sulopenem also exhibits potent activity against anaerobic bacteria, with a reported inhibition rate of 98.9% at concentrations ≤4 mg/ml . This broad-spectrum activity makes it a promising candidate for treating polymicrobial infections often encountered in intra-abdominal settings.

Complicated Urinary Tract Infections (cUTIs)

In a phase 3 clinical trial comparing sulopenem to ertapenem in patients with cUTIs, sulopenem was found to be well-tolerated but did not demonstrate noninferiority in overall clinical response rates compared to ertapenem (67.8% vs. 73.9%) . The study highlighted that a significant proportion of patients had infections caused by ESBL-producing organisms (26.6%) and fluoroquinolone-nonsusceptible pathogens (38.6%).

Recent Trial Results

A recent trial known as the REASSURE study assessed the efficacy of oral sulopenem against Augmentin® in uncomplicated urinary tract infections. Results showed that oral sulopenem achieved an overall success rate of 61.7%, significantly higher than Augmentin's rate of 55% . This trial supports the potential use of sulopenem as an effective treatment option for uncomplicated UTIs.

Pharmacokinetics and Administration

Sulopenem's pharmacokinetic profile allows for both IV and oral administration, making it suitable for outpatient therapy as well as hospital settings. The oral prodrug formulation, sulopenem etzadroxil, is designed to enhance systemic exposure while reducing renal clearance when co-administered with probenecid .

Properties

CAS No.

112294-81-2

Molecular Formula

C12H14NNaO5S3

Molecular Weight

371.4 g/mol

IUPAC Name

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C12H15NO5S3.Na/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6;/h5-7,10,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,10-,21-;/m1./s1

InChI Key

MRHMJKHFABHUKB-LQUSNCHHSA-M

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.